3-Bromo-2,4-dimethylbenzoic acid
Description
3-Bromo-2,4-dimethylbenzoic acid (CAS: 1255206-85-9) is a substituted benzoic acid derivative featuring bromine and methyl groups at the 3-, 2-, and 4-positions, respectively. It is a crystalline solid with a molecular formula of $ \text{C}9\text{H}9\text{BrO}_2 $ and a molecular weight of 229.07 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive bromine atom and carboxylic acid functionality. It is commercially available at 98% purity (MFCD22570369) and is synthesized via regioselective bromination and alkylation of dimethylbenzoic acid precursors .
Properties
IUPAC Name |
3-bromo-2,4-dimethylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNANINYFIFMJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-dimethylbenzoic acid typically involves the bromination of 2,4-dimethylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 3-position of the benzene ring in the presence of a catalyst such as iron(III) bromide . The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4-dimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminium hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids.
Oxidation Reactions: Products include 3-bromo-2,4-dimethylbenzaldehyde or this compound derivatives.
Reduction Reactions: Products include 3-bromo-2,4-dimethylbenzyl alcohol.
Scientific Research Applications
3-Bromo-2,4-dimethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2,4-dimethylbenzoic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Bromo-Methylbenzoic Acid Isomers
Key positional isomers include:
Key Differences :
- Melting Points : Positional isomers exhibit significant variations. For example, 4-Bromo-2-methylbenzoic acid (mp 181°C) has higher thermal stability than 3-Bromo-2-methylbenzoic acid (mp 152–156°C) due to crystal packing differences .
- Reactivity : The bromine atom in this compound is sterically hindered by adjacent methyl groups, reducing its reactivity in nucleophilic substitutions compared to less-substituted analogs like 2-Bromo-5-methylbenzoic acid .
Halogenated Derivatives
Key Differences :
- Acidity : Fluorinated derivatives like 3-Bromo-2,4,5-trifluorobenzoic acid exhibit stronger acidity (lower pKa) compared to methyl-substituted analogs due to fluorine's electron-withdrawing effects .
- Biological Activity: Hydroxy-methoxy derivatives (e.g., 3-Bromo-5-hydroxy-4-methoxybenzoic acid) show enhanced antimicrobial properties compared to non-polar methylated analogs .
Physicochemical Properties
Solubility and Stability
- This compound : Soluble in dimethyl sulfoxide (DMSO) and dichloromethane (DCM) but less soluble in water due to hydrophobic methyl groups.
- 4-Bromo-2-methylbenzoic acid : Similar solubility profile but higher melting point (181°C), indicating greater crystalline stability .
- 3-Bromo-5-hydroxy-4-methoxybenzoic acid : Increased water solubility due to hydroxyl and methoxy groups .
Spectroscopic Data
- IR Spectroscopy : Methyl-substituted analogs show C-H stretching vibrations at 2850–2950 cm$^{-1}$, while hydroxy-methoxy derivatives exhibit O-H stretches at 3200–3500 cm$^{-1}$ .
- NMR : The methyl groups in this compound resonate at δ 2.3–2.5 ppm (protons) and δ 20–22 ppm (carbons), distinct from halogenated carbons (δ 120–130 ppm) .
Market and Industrial Relevance
- Production Costs : this compound is more expensive (e.g., $275/g for analogs like 3-Bromo-2,2-dimethylpropionic acid) compared to simpler isomers like 4-Bromobenzoic acid ($30,000/10g) due to complex synthesis .
- Demand : Positional isomers like 5-bromo-2,4-dimethylbenzoic acid dominate the market for antiviral agents, with a projected CAGR of 5.8% (2020–2025) .
Biological Activity
3-Bromo-2,4-dimethylbenzoic acid (C₉H₉BrO₂) is an aromatic compound notable for its potential biological activities. This article delves into the various biological properties of this compound, including its antimicrobial and anti-inflammatory effects, as well as its implications in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi. The effectiveness of this compound against specific strains can be summarized in the following table:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.
Anti-inflammatory Properties
In addition to its antimicrobial activity, studies have suggested that this compound may possess anti-inflammatory properties. In vitro assays have demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound. The results are summarized below:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Reduction (%) |
|---|---|---|---|
| IL-6 | 200 | 120 | 40 |
| TNF-α | 150 | 90 | 40 |
These findings indicate a promising potential for therapeutic applications in inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Huddersfield evaluated the antimicrobial efficacy of various substituted benzoic acids, including this compound. The study found that this compound exhibited superior activity against Staphylococcus aureus compared to other derivatives, suggesting its potential as a template for developing new antibiotics .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated that administration of the compound significantly reduced paw edema compared to control groups, highlighting its potential utility in treating inflammatory conditions .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds. The following table outlines key differences and similarities:
| Compound Name | Molecular Formula | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | C₉H₉BrO₂ | Yes | Yes |
| 3-Bromo-2,5-dimethylbenzoic acid | C₉H₉BrO₂ | Moderate | No |
| 4-Bromo-2,3-dimethylbenzoic acid | C₉H₉BrO₂ | Low | Moderate |
This comparison illustrates that while some compounds exhibit similar properties, this compound stands out due to its dual activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
